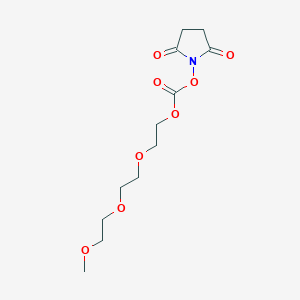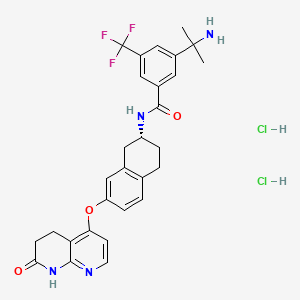
m-PEG3-succinimidyl carbonate
Vue d'ensemble
Description
M-PEG3-succinimidyl carbonate is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Synthesis Analysis
M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG3-succinimidyl carbonate is 305.28 . Its molecular formula is C12H19NO8 . The SMILES representation is COCCOCCOCCOC(ON1C(CCC1=O)=O)=O .Chemical Reactions Analysis
M-PEG3-succinimidyl carbonate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Applications De Recherche Scientifique
Hydrogel Development
m-PEG3-succinimidyl carbonate has been utilized in the synthesis of water-soluble poly(ether urethanes), which are significant for developing hydrogels. These hydrogels, formed by copolymerizing bis(succinimidyl) carbonate derivatives of poly(ethylene glycol) (PEG) with L-lysine, show promising applications due to their high water content and tensile strength, useful in biomedical fields like tissue engineering (Nathan et al., 1992).
"Click" Chemistry in Drug Development
A novel approach in drug development involves the use of m-PEG3-succinimidyl carbonate in "click" chemistry. This method employs heterobifunctional (succinimidyl carbonate, SC)-activated poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker for efficient and controlled drug delivery, highlighting its potential in pharmaceutical research (Xie et al., 2010).
Gene Delivery Vectors
In gene therapy research, m-PEG3-succinimidyl carbonate derivatives have been used in the development of biodegradable amphiphilic copolymers. These copolymers, capable of forming micelles in aqueous solutions, show potential as nonviral gene delivery vectors due to their solubility and stability properties (Shuai et al., 2003).
Biomedical Coatings
m-PEG3-succinimidyl carbonate plays a crucial role in the surface coating of biological entities like red blood cells. This chemical modification can influence the immunological response and functionality of coated cells, proving essential in the field of biomedical research and applications (Fatemeh et al., 2008).
PEG Linkers in Protein Modification
The development of novel methoxy poly(ethylene glycol) (PEG) linkers, including those utilizing succinimidyl carbonate, has been pivotal in the modification of bioactive agents. These linkers are used for conjugating proteins with PEG, enhancing their stability and reducing immunogenicity, thus advancing protein therapeutics research (Martinez et al., 1997).
Safety And Hazards
In the event of a fire involving m-PEG3-succinimidyl carbonate, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the use of m-PEG3-succinimidyl carbonate in the synthesis of PROTACs . They also discuss the mechanism of action of PROTACs . One paper discusses the synthesis of a new mPEG-carbonylimidazolium iodide, which can be used for the conjugation of NH2 group by means of urethane linkages .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUAHGNZBWSEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-succinimidyl carbonate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)
![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)


![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)